ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxybenzylidene moiety, and a dihydrothiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with 3-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzylidene moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group in the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular signaling pathways involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl (5E)-2-[(4-chlorophenyl)amino]-5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester: Shares structural similarities but differs in its functional groups and overall reactivity.
Tert-butanesulfinamide derivatives: Used in asymmetric synthesis and possess different stereochemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H16ClNO4S |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
ethyl (5E)-2-(4-chlorophenyl)imino-4-hydroxy-5-[(3-hydroxyphenyl)methylidene]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16ClNO4S/c1-2-26-20(25)17-18(24)16(11-12-4-3-5-15(23)10-12)27-19(17)22-14-8-6-13(21)7-9-14/h3-11,23-24H,2H2,1H3/b16-11+,22-19? |
InChI Key |
GIGYDZXAHNDVIY-SAIIIAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=CC(=CC=C2)O)/SC1=NC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)O)SC1=NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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